Molecular weight and formula of Tert-butyl (2-thiomorpholinoethyl)carbamate
Molecular weight and formula of Tert-butyl (2-thiomorpholinoethyl)carbamate
The following technical guide is structured as a high-level whitepaper designed for drug discovery scientists and organic chemists. It prioritizes actionable data, synthetic logic, and functional application over generic descriptions.
Strategic Utility, Synthesis, and Chemical Profiling
Executive Summary
Tert-butyl (2-thiomorpholinoethyl)carbamate (CAS: 625106-54-9) is a specialized bifunctional building block used extensively in medicinal chemistry and chemical biology.[1][2][3][4][5] Structurally, it consists of a thiomorpholine ring linked via an ethyl spacer to a Boc-protected primary amine .
Its primary utility lies in three domains:
-
Bioisosteric Replacement: Serving as a lipophilic, metabolically distinct alternative to morpholine analogs in kinase and GPCR inhibitor design.
-
Linker Chemistry: Acting as a "capped" linker for PROTACs (Proteolysis Targeting Chimeras) and antibody-drug conjugates (ADCs), where the thiomorpholine moiety modulates physicochemical properties (LogP/LogD).
-
Fragment-Based Drug Discovery (FBDD): Providing a scaffold for rapid library generation via deprotection and subsequent acylation or arylation.
This guide details the physicochemical profile, validated synthetic routes, and critical handling protocols required to maintain the integrity of the sulfur-containing heterocycle during experimentation.
Chemical Identity & Physicochemical Profile[2][6][7][8][9][10][11][12][13]
The following data represents the core identity parameters for the molecule. Researchers should use the InChIKey for unambiguous database integration.
| Parameter | Technical Specification |
| IUPAC Name | tert-butyl N-[2-(4-thiomorpholinyl)ethyl]carbamate |
| Common Name | N-Boc-2-thiomorpholinoethylamine |
| CAS Number | 625106-54-9 |
| Molecular Formula | |
| Molecular Weight | 246.37 g/mol |
| SMILES | CC(C)(C)OC(=O)NCCN1CCSCC1 |
| InChIKey | Unique identifier required for registration (Generic analog logic applies) |
| Physical State | Typically a viscous colorless to pale yellow oil or low-melting waxy solid. |
| Solubility | Soluble in DCM, MeOH, DMSO, DMF, EtOAc. Limited solubility in water.[6] |
| pKa (Calc.) | ~8.5 (Tertiary amine of thiomorpholine) |
Synthetic Methodologies & Optimization
Route A: Nucleophilic Substitution (Scalable & Robust)
This is the preferred industrial route due to the low cost of reagents and ease of purification.
-
Mechanism:
displacement of a primary alkyl halide by a secondary amine. -
Reagents: Thiomorpholine + tert-Butyl (2-bromoethyl)carbamate.
-
Critical Control Point: Control of stoichiometry is vital to prevent quaternary ammonium salt formation.
Route B: Reductive Amination (Mild Conditions)
Ideal for late-stage functionalization or when alkyl halides are unstable.
-
Mechanism: Imine formation followed by in situ hydride reduction.
-
Reagents: Thiomorpholine + tert-Butyl (2-oxoethyl)carbamate (N-Boc-glycinal).
Visualized Synthetic Workflow
The following diagram illustrates the logic flow for both pathways, highlighting decision nodes for purification.
Figure 1: Comparative synthetic logic for the generation of the target carbamate. Route A is recommended for bulk synthesis.
Detailed Experimental Protocol (Route A)
Objective: Synthesis of 10.0 g of Tert-butyl (2-thiomorpholinoethyl)carbamate.
Reagents:
-
Thiomorpholine (1.2 equiv)
-
tert-Butyl (2-bromoethyl)carbamate (1.0 equiv)
-
Potassium Carbonate (
), anhydrous (2.5 equiv) -
Acetonitrile (ACN) [0.2 M concentration]
-
Sodium Iodide (NaI) (0.1 equiv) - Catalyst to accelerate Finkelstein exchange.
Step-by-Step Methodology:
-
Setup: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend
and NaI in anhydrous ACN. -
Addition: Add tert-Butyl (2-bromoethyl)carbamate followed by thiomorpholine. Note: Thiomorpholine has a distinct sulfide odor; perform all operations in a fume hood.
-
Reaction: Heat the mixture to mild reflux (
) for 16 hours. Monitor by TLC (System: 5% MeOH in DCM, stain with Ninhydrin or PMA). -
Workup (Self-Validating Step):
-
Cool to room temperature and filter off inorganic salts.
-
Concentrate the filtrate under reduced pressure.[7]
-
Purification Logic: Dissolve residue in EtOAc. Wash with water.[8]
-
Critical Step: Extract the organic layer with 10% Citric Acid (pH ~4). The product (basic amine) will move to the aqueous layer, while non-basic impurities remain in the organic layer.
-
Basify the aqueous layer with NaOH to pH >10 and extract back into DCM. This ensures high purity without column chromatography.
-
-
Drying: Dry over
, filter, and concentrate to yield the target as a pale oil.
Strategic Applications in Drug Design
The thiomorpholine moiety is not merely a structural filler; it is a functional tool in the medicinal chemist's arsenal.
Bioisosterism: Thiomorpholine vs. Morpholine
Replacing a morpholine oxygen with a sulfur atom (thiomorpholine) drastically alters the electronic and lipophilic profile of a drug candidate.
-
Lipophilicity (
): Thiomorpholine is significantly more lipophilic than morpholine. This modification is used to improve membrane permeability in CNS-targeted drugs. -
Metabolic "Soft Spot": The sulfur atom is prone to oxidation by CYP450 enzymes, forming sulfoxides (
) and sulfones ( ). This can be exploited to create prodrugs or to introduce polar metabolites that reduce toxicity.
Figure 2: Pharmacological logic of substituting morpholine with thiomorpholine.
Handling, Stability, and Safety
Sulfur Oxidation Sensitivity: Unlike its morpholine counterpart, this molecule is sensitive to oxidation.
-
Storage: Store under an inert atmosphere (Argon/Nitrogen) at
. Long-term exposure to air can lead to the formation of the S-oxide impurity. -
Handling: Avoid using strong oxidants (e.g., mCPBA,
) unless the specific goal is to synthesize the sulfoxide derivative.
Deprotection Warning:
When removing the Boc group (using TFA or HCl/Dioxane), scavengers (e.g., triisopropylsilane or thioanisole) are generally not required for this specific molecule, but ensure the acid is free of oxidants (like
References
-
Chemical Identity & Vendor Data
-
Sigma-Aldrich (Merck). tert-Butyl (2-thiomorpholinoethyl)carbamate Product Page. Retrieved from (Search CAS: 625106-54-9).
-
BLD Pharm.[9] Product Analysis: tert-Butyl (2-thiomorpholinoethyl)carbamate. Retrieved from .
-
- Synthetic Methodology (General Carbamate Synthesis)
-
Medicinal Chemistry Context (Thiomorpholine Bioisosteres)
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. .
- Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. (Discusses the pharmacological differences between the two heterocycles).
-
Sources
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- 3. 174360-08-8|tert-Butyl (2-(methylthio)ethyl)carbamate|BLD Pharm [bldpharm.com]
- 4. 1867133-28-5|tert-Butyl (R)-(2-(thietan-3-ylamino)propyl)carbamate|BLD Pharm [bldpharm.com]
- 5. Shanghai Ken chemical Technology Co.,ltd Produktliste-E-Mail-Seite 62-Chemicalbook [chemicalbook.com]
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